molecular formula C5H5NO3S B1314167 2-Methoxy-3-nitrothiophene CAS No. 30549-14-5

2-Methoxy-3-nitrothiophene

Cat. No.: B1314167
CAS No.: 30549-14-5
M. Wt: 159.17 g/mol
InChI Key: DMCGGXGEVDUVNE-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrothiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position (Figure 1). This compound has garnered attention in organic synthesis due to its role in nucleophilic aromatic substitution (SNAr) reactions, particularly in studies exploring catalytic mechanisms and substituent effects. Research by Spinelli and Consiglio (1978) demonstrated its unique reactivity with piperidine in methanol, where base catalysis is required for the substitution reaction—a behavior distinct from structurally related analogs .

The nitro group in the ortho position relative to the methoxy substituent plays a critical role in stabilizing reaction intermediates through hyper-ortho electronic effects, making this compound a key example of o-nitro-activated SNAr chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitrothiophene typically involves nitration of 2-methoxythiophene. One common method includes the reaction of 2-methoxythiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including 2-methoxy-3-nitrothiophene. Research indicates that compounds derived from nitrothiophenes demonstrate potent activity against several pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . These compounds function as prodrugs, requiring activation by bacterial nitroreductases to exhibit their antibacterial effects. The mechanism involves the reduction of the nitro group, which is critical for their bactericidal activity.

Case Study: Nitrothiophene Carboxamides
A specific study focused on nitrothiophene carboxamides showed that these compounds could evade efflux mechanisms in bacteria, making them promising candidates for developing new antibiotics. The study utilized various E. coli strains to evaluate the efficacy of these compounds, demonstrating significant antibacterial activity against resistant strains .

Synthetic Applications

Building Blocks in Organic Synthesis
this compound serves as an important building block in organic synthesis. It is used to synthesize more complex thiophene derivatives and other heterocyclic compounds through nucleophilic substitution reactions. A kinetic study revealed that these reactions proceed via a nucleophilic aromatic substitution mechanism, with the structure-reactivity correlations providing insights into optimizing synthetic pathways .

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionSolvent: Methanol/AcetonitrileVarious substituted thiophenes
Electrophilic Aromatic SubstitutionTemperature: 20°CNitro-substituted products

Material Science

Nanoparticle Development
The compound has been explored for its potential in creating polyphenol-containing nanoparticles. These nanoparticles leverage the properties of this compound for applications in drug delivery and bioimaging due to their antioxidant properties and ability to interact with various biological materials . This application is particularly relevant in cancer therapy and other biomedical fields.

Environmental Applications

Eco-Friendly Synthesis Methods
The synthesis of this compound can be conducted using environmentally friendly methods. For instance, innovative approaches employing solid acid catalysts such as montmorillonite clay have been developed to enhance selectivity and reduce hazardous waste during nitration processes . This aligns with the growing emphasis on sustainable chemistry practices.

Comparison with Similar Compounds

2-Methoxy-5-nitrothiophene

Structural Differences : The positional isomer 2-methoxy-5-nitrothiophene differs only in the placement of the nitro group at the 5-position (para to the methoxy group).

Reactivity and Mechanism :

  • Kinetic Behavior: Reactions with piperidine in methanol follow straightforward second-order kinetics without base catalysis, contrasting sharply with the base-catalyzed mechanism of the 3-nitro isomer .
  • Electronic Effects : The absence of hyper-ortho stabilization in the 5-nitro derivative eliminates the need for methoxide ion involvement, allowing direct substitution via a single transition state .

Other Nitrothiophene Derivatives

For instance, electron-donating groups like methoxy enhance ring activation for SNAr compared to weakly donating groups like methyl. However, explicit data on such comparisons are absent in the cited studies.

Tabulated Comparison

Compound Nitro Position Reaction Conditions Catalysis Required Kinetic Order Mechanism
2-Methoxy-3-nitrothiophene 3 (ortho) Methanol, Piperidine Yes (methoxide) Base-catalyzed SB-GA mechanism
2-Methoxy-5-nitrothiophene 5 (para) Methanol, Piperidine No Second-order Direct substitution

Key Insights :

  • The ortho-nitro group in this compound stabilizes the Meisenheimer intermediate, necessitating base-assisted deprotonation for reaction completion .
  • The para-nitro isomer lacks this stabilization, resulting in a simpler, uncatalyzed pathway .

Research Findings and Implications

Mechanistic Uniqueness: this compound represents the first documented case of o-mononitro-activated SNAr requiring base catalysis, expanding the understanding of substituent effects in aromatic substitution .

Catalytic Applications : The SB-GA (specific base-general acid) mechanism observed in its reactions highlights the interplay between solvent, base, and substituent positioning, offering insights for designing catalysts in synthetic organic chemistry .

Synthetic Utility : The compound’s reactivity profile makes it a valuable model for studying ortho-directing effects and designing nitro-activated heterocycles for pharmaceuticals or materials science.

Biological Activity

2-Methoxy-3-nitrothiophene is a compound of interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article summarizes the findings from various studies, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

This compound possesses a unique thiophene ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position. This structure is critical for its biological activity, influencing both its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. Studies demonstrate that this compound can react with thiols, such as glutathione, leading to the formation of Meisenheimer complexes or other reactive intermediates that interfere with cellular functions .

Nucleophilic Substitution Reactions

The nucleophilic substitution mechanism involves the attack of nucleophiles on the electrophilic carbon adjacent to the nitro group. This process has been shown to be rate-limiting in various solvents, suggesting that the reaction conditions significantly affect its biological activity .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is linked to its ability to disrupt bacterial cell wall synthesis and function through the aforementioned nucleophilic mechanisms .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Staphylococcus aureus15 µg/mL

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines by promoting oxidative stress and disrupting cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiophene ring can significantly alter the biological activity of derivatives. For instance, introducing additional nitro groups or varying substituents on the thiophene ring influences both antibacterial potency and selectivity .

Table 2: Structure-Activity Relationship of Nitrothiophenes

CompoundSubstituentsActivity (MIC)Notes
This compoundMethoxy, Nitro10 µg/mLEffective against E. coli
2-Chloro-3,5-dinitrothiopheneChloro, Dinitro5 µg/mLHigher activity observed
5-NitrothiopheneNitro20 µg/mLLower activity compared to others

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various nitrothiophenes against E. coli, demonstrating that compounds with multiple nitro groups exhibited enhanced antibacterial properties due to increased reactivity towards nucleophiles within bacterial cells .
  • Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and analytical techniques for characterizing 2-Methoxy-3-nitrothiophene?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, reactions with piperidine in methanol under basic conditions (e.g., sodium methoxide) are commonly employed. The hyper-ortho nitro group facilitates activation for substitution .
  • Analytical Techniques :

  • Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm structural integrity by identifying chemical shifts corresponding to methoxy and nitro groups. IR spectroscopy detects functional groups like C=O and C-O .
  • Chromatography : Reverse-phase HPLC with methanol-water gradients is utilized for purification .

Q. How does the hyper-ortho nitro group influence reactivity in nucleophilic substitution reactions?

  • The nitro group at the 3-position (hyper-ortho to the methoxy group) activates the thiophene ring for nucleophilic attack by stabilizing the transition state through resonance and inductive effects. This positioning is critical for base-catalyzed reactions, as seen in piperidino substitutions in methanol, where sodium methoxide acts as a specific base catalyst (SB-GA mechanism) .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP elucidate the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP level calculates HOMO-LUMO gaps to predict reactivity. Hirshfeld surface analysis maps intermolecular interactions, while molecular docking evaluates drug-likeness and binding affinities to biological targets.
  • Key Findings :

  • HOMO-LUMO analysis reveals charge distribution, indicating sites prone to electrophilic/nucleophilic attack .
  • Drug-likeness studies assess bioavailability and adherence to Lipinski’s rules .

Q. What kinetic methodologies resolve contradictions in reactivity between this compound and its 5-nitro isomer?

  • Experimental Design :

  • Compare rate constants for piperidino substitution in methanol under varying amine and sodium methoxide concentrations .
  • Use computational analysis to decouple competing reactions (e.g., Meisenheimer adduct formation at high base concentrations) .
    • Data Interpretation :
  • The 3-nitro isomer (If) requires base catalysis (SB-GA), while the 5-nitro isomer (Ilf) follows second-order kinetics without catalysis. This discrepancy arises from the hyper-ortho nitro group’s electronic effects in If, which stabilize the transition state differently .

Q. How is the specific base catalysis (SB-GA) mechanism validated in substitution reactions?

  • Kinetic Analysis :

  • Monitor reaction rates with added sodium methoxide versus in-situ generation from piperidine-methanol interactions.
  • Data fitting confirms sodium methoxide as the sole effective catalyst, excluding general base or acid catalysis .
    • Table: Apparent Activation Parameters (Hypothetical Example Based on )
ParameterValue (If)Value (Ilf)
Rate Constant (k)0.45 M⁻¹s⁻¹1.20 M⁻¹s⁻¹
Activation Energy (Eₐ)65 kJ/mol48 kJ/mol

Q. Methodological Considerations for Data Contradictions

  • Case Study : Contrasting reactivity of 3-nitro vs. 5-nitro isomers.
    • Resolution : Use isotopic labeling or computational modeling to isolate electronic vs. steric effects. For example, DFT can simulate charge distribution differences caused by nitro group positioning .

Properties

IUPAC Name

2-methoxy-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCGGXGEVDUVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505566
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30549-14-5
Record name 2-Methoxy-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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